1-Phenyl-1H-benzo[d][1,2,3]triazole

Catalog No.
S1550980
CAS No.
883-39-6
M.F
C12H9N3
M. Wt
195.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1H-benzo[d][1,2,3]triazole

CAS Number

883-39-6

Product Name

1-Phenyl-1H-benzo[d][1,2,3]triazole

IUPAC Name

1-phenylbenzotriazole

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

InChI

InChI=1S/C12H9N3/c1-2-6-10(7-3-1)15-12-9-5-4-8-11(12)13-14-15/h1-9H

InChI Key

ZBJLUVHQIPUCPM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2

Solubility

3.9 [ug/mL]

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=N2

Corrosion Inhibition:

PBT exhibits excellent corrosion inhibition properties for various metals, including copper, steel, and aluminum. Studies suggest its effectiveness stems from its ability to form a protective film on the metal surface, hindering the interaction between the metal and corrosive agents.

Material Science:

PBT finds applications in material science due to its thermal stability, flame retardancy, and UV resistance. These properties make it a valuable additive in polymers, coatings, and lubricants, enhancing their durability and performance.

Medicinal Chemistry:

Research explores the potential of PBT and its derivatives as therapeutic agents. Studies indicate their potential in various areas, including:

  • Antimicrobial activity: PBT derivatives demonstrate activity against various bacteria and fungi, suggesting their potential as novel antimicrobial agents.
  • Anticancer properties: Certain PBT derivatives exhibit anti-proliferative and pro-apoptotic effects on cancer cells, warranting further investigation for potential cancer treatment applications.

It's important to note that these are ongoing research areas, and further studies are necessary to fully understand the potential and limitations of PBT and its derivatives in these applications.

Organic Synthesis:

PBT serves as a versatile building block in organic synthesis due to its reactivity and the presence of the triazole ring. Researchers utilize it in the synthesis of various complex molecules with diverse functionalities.

1-Phenyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound characterized by a fused triazole and benzene ring system. Its molecular formula is C12H9N3C_{12}H_9N_3, and it features a phenyl group attached to the triazole moiety. This compound is part of the 1,2,3-triazole family, which is known for its diverse chemical properties and biological activities. The structure of 1-Phenyl-1H-benzo[d][1,2,3]triazole can be depicted as follows:

text
N / \ C N || | C-C---C | | C C | | C-----C \ / C-C

This structure provides a basis for various

  • Interaction with enzymes: Triazole derivatives can bind to enzyme active sites, inhibiting their function [].
  • Membrane disruption: Triazoles may interact with cell membranes, affecting their permeability and function [].
Typical of triazole compounds:

  • Metal-Catalyzed Reactions: The compound can undergo metal-catalyzed azide-alkyne cycloaddition, generating various derivatives. This reaction is often facilitated by copper catalysts, leading to the formation of 1,4- and 1,5-disubstituted triazoles .
  • Lithiation: At low temperatures, 1-Phenyl-1H-benzo[d][1,2,3]triazole can be lithiated using n-butyllithium to yield 1-phenyl-5-lithio-1H-1,2,3-triazole .

These reactions showcase the compound's versatility in synthetic organic chemistry.

Research indicates that 1-Phenyl-1H-benzo[d][1,2,3]triazole exhibits significant biological activities. It has been studied for its potential as an inhibitor of various enzymes and receptors. For example:

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